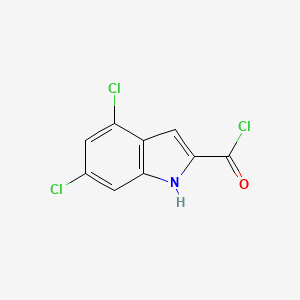

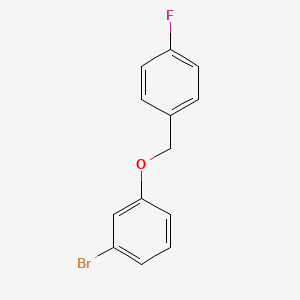

![molecular formula C10H9ClN2O B1597882 2-(clorometil)-8-metil-4H-pirido[1,2-a]pirimidin-4-ona CAS No. 87591-84-2](/img/structure/B1597882.png)

2-(clorometil)-8-metil-4H-pirido[1,2-a]pirimidin-4-ona

Descripción general

Descripción

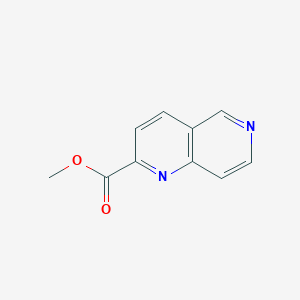

“2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a compound that belongs to the family of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

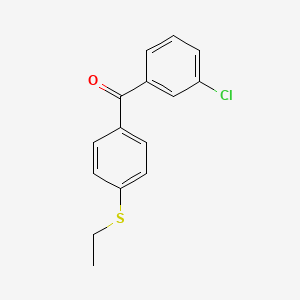

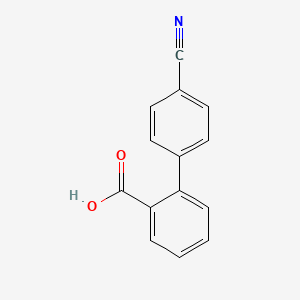

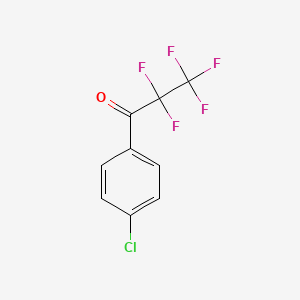

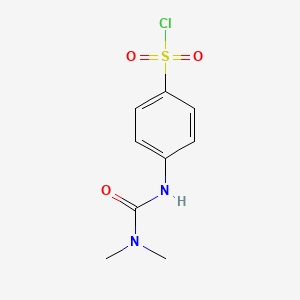

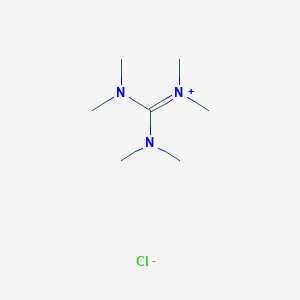

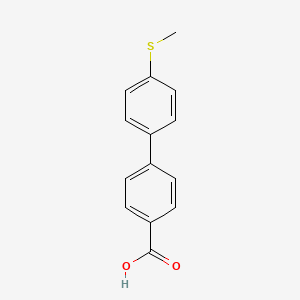

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Molecular Structure Analysis

The molecular structure of “2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is characterized by the presence of a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

The chemical reactions of “2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” involve a metal-free C-3 chalcogenation process . This reaction is operationally simple, proceeds under mild conditions, and can be executed in gram scale .Aplicaciones Científicas De Investigación

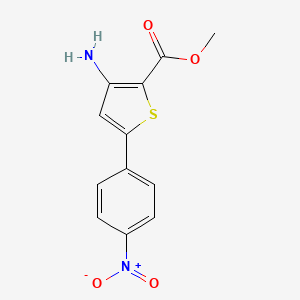

Selenilación C3 electro-oxidativa

Este compuesto se ha utilizado en la selenilación C3 electro-oxidativa de pirido[1,2- a ]pirimidin-4-onas . Este proceso utiliza una estrategia libre de oxidantes externos impulsada electroquímicamente . El resultado son selenoheterociclos N-sustituidos estructuralmente diversos .

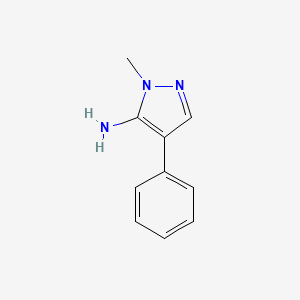

Investigación anticancerígena

Se ha sintetizado una serie de derivados de pirrolo[2,3- d ]pirimidina utilizando este compuesto . Estos derivados han mostrado efectos citotóxicos prometedores contra varias líneas celulares de cáncer humano . Por ejemplo, se encontró que los compuestos 14a, 16b y 18b eran los más activos contra MCF7 .

Estudios de acoplamiento molecular

Este compuesto se ha utilizado en estudios de acoplamiento molecular . Estos estudios han mostrado afinidades de unión prometedoras de los compuestos 14a y 17 contra la proteína antiapoptótica Bcl2 .

Estudios de expresión génica

Este compuesto se ha utilizado en estudios de expresión génica . En estos estudios, P53, BAX, DR4 y DR5 se vieron regulados positivamente, mientras que Bcl2, Il-8 y CDK4 se vieron regulados negativamente en las células MCF7 tratadas con 14a, 14b y 18b .

Inducción de apoptosis

Este compuesto se ha utilizado en estudios relacionados con la inducción de apoptosis . Los compuestos 16b y 18b indujeron la muerte apoptótica de las células MCF7 .

Estudios de fragmentación del ADN

Este compuesto se ha utilizado en estudios de fragmentación del ADN . El porcentaje de ADN fragmentado aumentó significativamente en las células MCF7 tratadas con 14a .

Calcogenación sin metales

Este compuesto se ha utilizado en la calcogenación C-3 sin metales de 4H-pirido[1,2-a]pirimidin-4-ona . Este proceso sintetiza derivados 3-ArS/ArSe orquestados de manera diversa en altos rendimientos .

Síntesis de agentes antibacterianos

Este compuesto se ha utilizado como precursor para sintetizar derivados de pirazolo[1,5-a]pirimidina con actividad antibacteriana. Esto destaca su relevancia en el desarrollo de nuevos agentes antimicrobianos.

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Similar compounds have been shown to inhibit cdk2, which results in the disruption of the cell cycle and the inhibition of tumor cell proliferation .

Biochemical Pathways

The inhibition of cdk2 can disrupt the cell cycle, affecting the g1-s transition and leading to cell cycle arrest . This can result in the inhibition of tumor cell proliferation.

Result of Action

Similar compounds have been shown to inhibit the growth of various cell lines, suggesting potential cytotoxic activities .

Propiedades

IUPAC Name |

2-(chloromethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-2-3-13-9(4-7)12-8(6-11)5-10(13)14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGYSSGSLPBIFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CC(=O)N2C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368653 | |

| Record name | 2-(Chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87591-84-2 | |

| Record name | 2-(Chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.